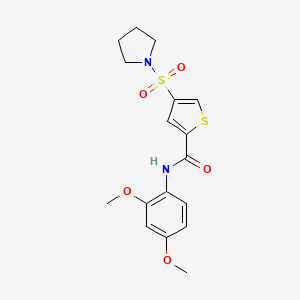![molecular formula C14H11N3O2S B5550765 5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)
5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves multi-step chemical processes. One common method involves the cyclization of substituted benzylchlorides and chloroacetic acid, leading to novel derivatives. The structures of these synthesized compounds are typically confirmed using 1H NMR spectral data and elemental analysis. For instance, compounds in this class have been synthesized and showed promising antimicrobial activity, with some derivatives demonstrating higher activity than standard drugs against certain microorganism strains (Kolisnyk et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Properties : This compound has been synthesized as part of a study exploring the antimicrobial activity of novel derivatives. Specifically, it exhibited significant activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa, showing higher effectiveness than some reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).
Chemical Synthesis and Structural Studies
- Heterocyclic Studies : The compound's derivatives, like thieno[2,3-d:4,5-d']dipyrimidines, have been investigated for their potential in chemical synthesis and structural analysis. These studies contribute to a deeper understanding of the chemical properties and potential applications of such compounds (Clark & Hitiris, 1984).
- Synthesis Techniques : There have been discussions on various synthesis approaches for related compounds, indicating ongoing research into efficient and effective methods of producing these chemicals for further study and application (Kovalenko, Vlasov, & Chernykh, 2007).
Antifungal and Anticancer Properties
- Antifungal Activities : Studies have shown that derivatives of this compound have notable antifungal properties. This is especially significant in the development of new treatments and preventive measures against fungal infections (Konno et al., 1989).
- Anticancer Screening : Some derivatives have been evaluated for their anticancer activity, with certain compounds showing promising results in inhibiting the growth of human cancer cell lines. This research opens avenues for the development of new anticancer therapies (Habib et al., 2012).
Solid-Phase Synthesis and Pharmaceutical Applications
- Solid-Phase Synthetic Methods : The development of solid-phase synthetic methods for derivatives of this compound demonstrates the ongoing research in streamlining pharmaceutical production processes. Such advancements are crucial for the efficient manufacturing of medically significant compounds (Ahn & Jeon, 2021).
Bioavailability and Gene Expression Inhibition
- Structure-Activity Relationship Studies : Research on the pyrimidine portion of related compounds has provided insights into improving oral bioavailability and inhibiting specific gene expressions. Such studies are critical for developing more effective and safer pharmaceuticals (Palanki et al., 2000).
Antioxidant Properties
- Antioxidant Activity : Investigations into the antioxidant properties of certain derivatives reveal potential for these compounds in combating oxidative stress, which is a factor in many diseases (Kotaiah et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-4-oxo-N-phenyl-3H-thieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-8-10-12(18)15-7-16-14(10)20-11(8)13(19)17-9-5-3-2-4-6-9/h2-7H,1H3,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQDEFDGNZGSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)
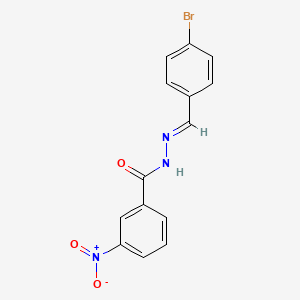
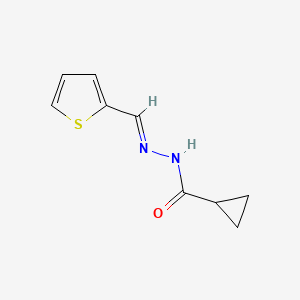
![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
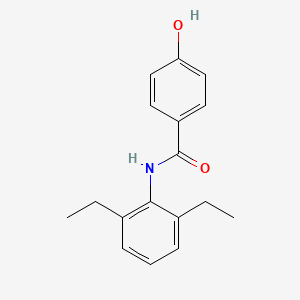
![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)
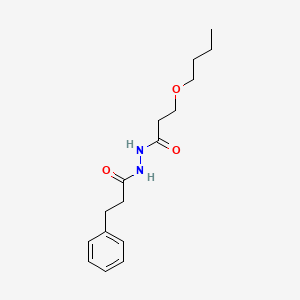
![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)
